(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride typically involves the reaction of dimethyl-1,3-oxazole with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to obtain a product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of nucleophile used. For example, reactions with amines can form sulfonamide derivatives, while reactions with alcohols can form sulfonate esters .
Scientific Research Applications
(Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride involves the formation of a reactive intermediate that can interact with various nucleophiles. The molecular targets and pathways involved depend on the specific application and the type of nucleophile used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (Dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride include:
Uniqueness
What sets this compound apart from similar compounds is its unique reactivity and selectivity, which make it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C6H8ClNO3S |
---|---|
Molecular Weight |
209.65 g/mol |
IUPAC Name |
(2,4-dimethyl-1,3-oxazol-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H8ClNO3S/c1-4-6(3-12(7,9)10)11-5(2)8-4/h3H2,1-2H3 |
InChI Key |
PRRXZNUTOGHOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC(=N1)C)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.